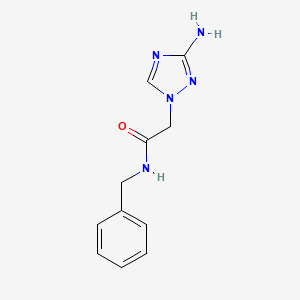

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Description

Properties

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c12-11-14-8-16(15-11)7-10(17)13-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15)(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQJEVYPTAVQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 226.27 g/mol. The structure features a benzyl group attached to an acetamide moiety and a triazole ring, which is known for its biological significance.

Research indicates that compounds containing triazole rings often exhibit diverse biological activities including:

- Antimicrobial Activity : Triazole derivatives have been shown to possess antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

- Anticancer Activity : Certain triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.

Anticancer Activity

A study focused on the synthesis and evaluation of triazole derivatives indicated that this compound exhibited promising anticancer properties. It was found to inhibit the proliferation of several cancer cell lines with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 2.5 |

| MCF-7 | 3.0 |

| A549 | 4.0 |

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In another study assessing the antimicrobial properties of various triazole derivatives, this compound was tested against several bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight the compound's potential as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the efficacy of this compound in xenograft models of human breast cancer. The compound significantly reduced tumor growth compared to control groups, suggesting its potential for therapeutic use in oncology.

Case Study 2: Synergistic Effects

Research has also explored the synergistic effects of combining this compound with established chemotherapeutic agents. In vitro studies demonstrated enhanced cytotoxicity when used alongside doxorubicin in various cancer cell lines.

Scientific Research Applications

Biological Properties

Research has indicated that 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide exhibits several noteworthy biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism of action may involve inhibition of specific metabolic pathways critical for bacterial survival.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in malignant cells is currently under investigation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in disease pathways. For instance, it has been studied for its potential to inhibit enzymes associated with inflammatory responses.

Applications in Agriculture

In agricultural science, this compound is being explored for its potential use as a herbicide and fungicide . Its effectiveness against specific plant pathogens could make it a valuable tool in crop protection strategies.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy against E. coli | Demonstrated significant inhibition at low concentrations. |

| Study B | Cytotoxicity on breast cancer cell lines | Induced apoptosis in treated cells with IC50 values indicating potency. |

| Study C | Herbicidal activity on common weeds | Showed effective control over weed growth with minimal phytotoxicity to crops. |

Chemical Reactions Analysis

Spectral Characterization

Key spectral data for structural confirmation (derived from analogous compounds) :

| Parameter | Value |

|---|---|

| IR (cm⁻¹) | 3435 (N–H stretch), 2975 (C–H aliphatic), 1610 (C=O), 1475 (C=N triazole) |

| ¹H NMR (DMSO-d₆) | δ 10.37 (s, NH), 7.51–7.50 (m, aromatic H), 4.00 (s, CH₂CO), 3.07 (d, CH₂) |

| MS (m/z) | 216 [M⁺] |

| Melting Point | 219°C |

Triazole Ring Reactivity

-

Electrophilic Substitution : The 3-amino group on the triazole facilitates electrophilic substitution at the C-5 position, enabling derivatization with acyl or alkyl groups .

-

Coordination Chemistry : The triazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺), forming complexes that enhance biological activity .

Acetamide Group Reactivity

-

Hydrolysis : Under acidic or basic conditions, the acetamide moiety can hydrolyze to form carboxylic acid derivatives, though stability is noted under physiological pH .

-

Hydrogen Bonding : The NH and C=O groups participate in hydrogen bonding, critical for interactions in enzyme inhibition (e.g., α-glucosidase) .

Comparative Analysis of Analogous Compounds

Triazole-acetamide derivatives exhibit varied bioactivity based on substituents:

Stability and Reaction Optimization

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical properties of 1,2,4-triazole acetamides are influenced by:

- N-Substituent on acetamide : Aromatic (e.g., benzyl) vs. aliphatic (e.g., sec-butyl) groups alter lipophilicity and bioavailability.

Table 1: Key Structural Analogs and Their Properties

*Calculated based on molecular formula C₆H₁₁N₅O.

†Estimated from benzothiazole derivatives .

‡Varies with substituents .

Research Findings and Implications

- Structural insights : X-ray studies of related acetamides (e.g., N-(1,3-benzothiazol-2-yl)acetamide) reveal planar conformations stabilized by hydrogen bonding, suggesting similar behavior in the target compound .

- SAR trends : Aromatic N-substituents (e.g., benzyl) may improve membrane penetration compared to aliphatic groups (e.g., sec-butyl) .

Preparation Methods

Synthesis of the Key Intermediate: 3-amino-1,2,4-triazole

The synthesis of 3-amino-1,2,4-triazole, a crucial building block for the target compound, has been extensively studied. A patented process provides an improved method for preparing this intermediate with enhanced purity and yield:

Process Overview : Hydrazine hydrate and formic acid are simultaneously added to cyanamide at low temperatures (0–10 °C) and slightly acidic to neutral pH (6–7). The mixture is then heated to 60–100 °C at pH 7–8 to form aminoguanidine formate. This intermediate is isolated by evaporation and filtration, washed to reduce impurities (notably dicyandiamide below 0.25% by weight), and finally cyclized by heating at 110–200 °C to yield 3-amino-1,2,4-triazole.

Advantages : This method avoids large excesses of reagents and reduces waste and pollution compared to older methods. It also improves product purity and yield, which is critical for subsequent synthetic steps.

| Step | Conditions | Purpose |

|---|---|---|

| Addition of hydrazine hydrate and formic acid to cyanamide | 0–10 °C, pH 6–7 | Formation of aminoguanidine formate |

| Heating | 60–100 °C, pH 7–8 | Cyclization precursor formation |

| Evaporation and filtration | 30–60 °C | Isolation of solids |

| Washing | - | Removal of impurities |

| Cyclization | 110–200 °C | Formation of 3-amino-1,2,4-triazole |

Alkylation to Form N-benzylacetamide Derivative

The next key step involves the alkylation of the 3-amino-1,2,4-triazole nitrogen to introduce the benzylacetamide moiety:

General Approach : The 3-amino-1,2,4-triazole is reacted with benzyl chloroacetamide or benzyl bromoacetamide derivatives under basic conditions to form the N-benzylacetamide linkage.

Reaction Conditions : Typically, the reaction is performed in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a suitable base like sodium hydride or potassium carbonate to deprotonate the triazole nitrogen and facilitate nucleophilic substitution.

Yield and Purity : These reactions generally proceed with moderate to good yields (60–85%) and require purification by recrystallization or chromatography to remove unreacted starting materials and side products.

Alternative Synthetic Strategies

Research into 1,2,4-triazole derivatives suggests alternative methods that may be adapted for synthesizing 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate triazole formation and related cycloaddition reactions, reducing reaction times from hours to minutes and often improving yields and selectivity. Although primarily reported for 1,2,3-triazoles, analogous protocols could be optimized for 1,2,4-triazole derivatives.

Thiosemicarbazide Cyclization : Starting from thiosemicarbazide derivatives, cyclization in alkaline media can yield triazole-thione intermediates, which can be further functionalized. This approach has been used for related triazole systems and could be adapted for the target compound with appropriate modifications.

Summary Table of Preparation Methods

Research Findings and Considerations

Purity and Yield : The patented method for 3-amino-1,2,4-triazole synthesis provides a high-purity intermediate essential for downstream alkylation, minimizing side reactions and improving overall yield.

Environmental Impact : Modern methods emphasize reducing toxic byproducts and solvent use, with microwave-assisted synthesis offering a promising green alternative.

Scalability : The described processes are amenable to scale-up, with the patented method specifically designed to improve industrial feasibility by reducing reagent excess and waste.

Analytical Characterization : Spectral analysis (NMR, IR, MS) and X-ray crystallography confirm the structure and purity of intermediates and final products, ensuring reproducibility and quality control.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide?

The synthesis typically involves multi-step reactions, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, coupling an azide-functionalized acetamide precursor with a propargylamine derivative under catalytic CuSO₄·5H₂O and sodium ascorbate conditions .

- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the product. Thin-layer chromatography (TLC) is used to monitor reaction progress .

- Key Parameters : Reaction time (4–12 hours), temperature (60–80°C), and solvent selection (DMF, ethanol, or DCM) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific signals for the triazole (δ ~8.0–8.5 ppm) and benzyl groups (δ ~7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH₂ stretching at ~3370 cm⁻¹, amide C=O at ~1660 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial studies often focus on:

- Enzyme Inhibition : Testing against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity measurements) .

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Structural Analogues : Subtle differences in substituents (e.g., electron-withdrawing vs. donating groups on the benzyl ring) significantly alter binding affinity .

- Assay Conditions : Variations in pH, temperature, or solvent (DMSO concentration) affect solubility and activity .

- Target Selectivity : Use computational docking (e.g., AutoDock Vina) to compare binding modes across homologues .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Solvent Engineering : Replace ethanol with DMF to enhance solubility of intermediates .

- Catalyst Loading : Reduce CuSO₄·5H₂O to 0.5 mol% to minimize side reactions while maintaining regioselectivity .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time by 30–50% .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes (e.g., triazole interactions with ATP-binding pockets) .

- QSAR Modeling : Correlate substituent effects (e.g., amino group position) with bioactivity using Hammett constants or DFT calculations .

- Reaction Path Analysis : Quantum mechanical calculations (e.g., Gaussian) identify transition states and optimize synthetic pathways .

Q. What methodologies validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- Fluorescence Polarization : Track competitive displacement of fluorescent probes in live cells .

- CRISPR-Cas9 Knockout : Compare activity in wild-type vs. target gene-knockout cell lines to establish specificity .

Methodological Considerations

Q. How should researchers design experiments to assess structure-activity relationships (SAR)?

- Scaffold Diversification : Synthesize derivatives with variations in the triazole (e.g., 1,2,3- vs. 1,2,4-triazole) and benzyl groups (e.g., halogenated or methyl-substituted) .

- Dose-Response Profiling : Test compounds at 5–6 concentrations (e.g., 0.1–100 µM) to generate EC₅₀/IC₅₀ curves .

- Meta-Analysis : Cross-reference data with PubChem BioAssay (AID 1259391) or ChEMBL to identify trends .

Q. What are best practices for ensuring reproducibility in spectral data?

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) for NMR .

- Triplicate Runs : Repeat MS and IR analyses to confirm peak consistency .

- Open Data Sharing : Deposit raw spectral files in repositories like Zenodo or Figshare .

Q. How can conflicting solubility data be addressed in formulation studies?

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- pH Adjustment : Protonate the amino group in acidic buffers (pH 4–5) to improve dissolution .

- Dynamic Light Scattering (DLS) : Monitor aggregation states in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.